molecular formula C21H15IN2OS B4615753 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B4615753
M. Wt: 470.3 g/mol
InChI Key: JAACAGLZGZKXFS-UHFFFAOYSA-N
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Description

2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (molecular formula: C₂₁H₁₅IN₂OS; molecular weight: 470.33 g/mol) is a benzamide derivative featuring a 2-iodo-substituted aromatic ring and an N-linked phenyl group bearing a 6-methylbenzothiazole moiety at the para position . The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in modulating kinase activity, antimicrobial properties, and anticancer effects . This compound is structurally distinct due to its unique combination of halogenation and heterocyclic substitution, making it a candidate for exploratory pharmacological studies.

Properties

IUPAC Name

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-6-11-18-19(12-13)26-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACAGLZGZKXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the coupling of the iodinated benzothiazole derivative with 4-aminobenzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical choices.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzothiazole derivatives.

    Oxidation and Reduction: Products can range from oxidized benzothiazole derivatives to reduced amine or alcohol derivatives.

    Amidation and Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism by which 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups : The 2-iodo substituent in the target compound offers greater polarizability and van der Waals interactions compared to smaller halogens (e.g., 4-fluoro in ) or electron-donating groups (e.g., 2-methoxy in ).

Heterocyclic Modifications

Replacement of benzothiazole with benzoxazole (e.g., 2-iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide) replaces sulfur with oxygen in the heterocycle . This modification reduces aromatic thioether interactions and may decrease lipophilicity, impacting membrane permeability.

Physicochemical and Spectral Comparisons

  • pKa and Solubility : The 4-fluoro analog has a predicted pKa of 12.71, suggesting moderate basicity, while the target compound’s iodine atom may lower solubility compared to methoxy derivatives .
  • Spectral Data : IR spectra of benzothiazole derivatives typically show C=S stretches near 1240–1255 cm⁻¹ , consistent with the target compound’s benzothiazole moiety. Absence of C=O bands in triazole tautomers (e.g., in ) contrasts with the intact benzamide carbonyl in the target compound.

Computational and Docking Insights

Molecular docking studies of related compounds (e.g., triazole-thiazole derivatives in ) reveal interactions with active-site residues via hydrogen bonding and π-π stacking. The iodine atom in the target compound may occupy hydrophobic pockets more effectively than smaller substituents, as seen in halogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
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2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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